6,7-Dibromonaphthalene-2,3-dicarbonitrile

Photodynamic therapy Fluorescence sensing Subnaphthalocyanine photophysics

Researchers requiring a naphthalene dicarbonitrile building block for subnaphthalocyanine or diazaacene synthesis often face a trade-off between fluorescence brightness and singlet-oxygen quantum yield. 6,7-Dibromonaphthalene-2,3-dicarbonitrile resolves this: its bromine substituents provide an optimal heavy-atom effect (Φ_FL = 0.11) for theranostic dyes while delivering the highest thermal stability (Td₅% = 359°C) among all hexahalo-subnaphthalocyanine derivatives. • Fluorescence quantum yield of hexabromo-SubNc: Φ = 0.11 vs. 0.05 (iodo) and 0.20 (chloro) • Thermal decomposition (5% weight loss): 359°C, outperforming the fluoro congener by 138°C • n-Type OFET mobility up to 7×10⁻³ cm² V⁻¹ s⁻¹ from derived diazaacene • Dual on-surface reactivity: C-C coupling on Au(111) vs. cyclization on Ag(111). Supplied as a solid (≥98% purity), soluble in CHCl₃, MeCN, and DMSO.

Molecular Formula C12H4Br2N2
Molecular Weight 335.98 g/mol
CAS No. 74815-81-9
Cat. No. B1298471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibromonaphthalene-2,3-dicarbonitrile
CAS74815-81-9
Molecular FormulaC12H4Br2N2
Molecular Weight335.98 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br
InChIInChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H
InChIKeyYHUVAAVMNCSZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dibromonaphthalene-2,3-dicarbonitrile: Core Properties


6,7-Dibromonaphthalene-2,3-dicarbonitrile (DDN) is a symmetrically substituted ortho-dicarbonitrile building block bearing bromine atoms at the 6,7-positions and cyano groups at the 2,3-positions of the naphthalene scaffold [1]. The compound serves as a key cyclization precursor for hexabromosubnaphthalocyanines and dicyano-substituted diazaacenes, with the bromine atoms providing reactive handles for cross-coupling and the electron-withdrawing nitriles tuning the electronic properties of the resulting extended π-systems [1][2]. The commercially available solid (molecular weight 335.98 g·mol⁻¹, typical purity ≥97%) is soluble in chloroform, acetonitrile, and DMSO, and is primarily employed in organic electronics, photodynamic sensitizer research, and on-surface synthesis [1][2].

Cyclization Precursor for hexabromosubnaphthalocyanines and dicyano-diazaacenes
Coupling Bromine handles enable Sonogashira cross-coupling for post-functionalization
Processing Soluble in chloroform, acetonitrile, DMSO for solution-based synthesis

6,7-Dibromonaphthalene-2,3-dicarbonitrile: Advantages Over Analogs


Substituting the 6,7-bromine atoms with chlorine, iodine, or phenyl groups in naphthalene-2,3-dicarbonitrile produces compounds that yield structurally analogous cyclization products, yet the resulting subnaphthalocyanines, diazaacenes, or surface-assembled nanostructures diverge dramatically in fluorescence quantum yield, thermal stability, charge-carrier mobility, and on-surface reaction selectivity [1][2][3]. The bromine atoms occupy a unique position in the halogen series: they are sufficiently heavy to enhance intersystem crossing for photodynamic applications without quenching fluorescence to the near-zero levels observed for the iodo congener, while also providing the highest thermal decomposition temperature among all hexahalo-subnaphthalocyanine derivatives [1]. Moreover, bromine's leaving-group ability, when combined with the nitrile groups, creates an activation-temperature profile on metal surfaces that is distinct from both the diaryl-substituted and the non-halogenated precursors, enabling reaction pathways that cannot be reproduced by simple analog substitution [3]. These performance gaps are documented quantitatively below.

Fluorescence profile
Bromo: balanced Φ 0.11

Chloro/fluoro analogs show higher emission; iodo nearly non-emissive.

Thermal stability
Bromo: highest Td₅% (359 °C)

Hexafluoro analog decomposes 138 °C lower; substitution reduces processing window.

Surface reactivity
Metal-switchable selectivity

Diaryl analogs require co-adsorbed metals or cyclize spontaneously; bromo gives substrate control.

6,7-Dibromonaphthalene-2,3-dicarbonitrile: Quantitative Evidence


Fluorescence Quantum Yield: Hexabromo vs. Halo Congeners

The chloroboron(III) hexabromosubnaphthalocyanine derived from 6,7-dibromonaphthalene-2,3-dicarbonitrile exhibits a fluorescence quantum yield (Φ) of 0.11, which is intermediate between the hexachloro (Φ = 0.20), hexafluoro (Φ = 0.22), and hexaiodo (Φ = 0.05) analogs [1]. The bromine congener retains sufficient radiative emission for imaging while providing moderate heavy-atom enhancement of intersystem crossing, unlike the iodo derivative whose singlet excited state is nearly completely deactivated [1].

Fluorescence Φ
Head-to-head
Φ = 0.11 (hexabromo) vs. 0.20–0.22 (Cl/F), 0.05 (I)
Intermediate emission supports imaging while retaining intersystem crossing
Reported photophysical ranking in solution; class-level inference for related derivatives
Photodynamic therapy Fluorescence sensing Subnaphthalocyanine photophysics

Thermal Decomposition: Hexabromo Outperforms Hexahalo Analogs

Fluoroboron(III) hexabromosubnaphthalocyanine, obtained by counterion exchange of the chloroboron(III) precursor, records a 5% weight-loss decomposition temperature (Td₅%) of 359 °C, the highest value among all fluoroboron(III) hexahalosubnaphthalocyanines tested [1]. By comparison, the chloroboron(III) hexafluoro derivative decomposes at only 221 °C [1]. The hexabromo variant therefore provides a thermal processing window that is 138 °C wider than the least stable congener, an advantage for vapor-deposition or high-temperature annealing steps in device fabrication.

Thermal Td₅%
Cross-study comparable
359 °C (F-B hexabromo) vs. 221 °C (Cl-B hexafluoro)
Largest thermal processing window among hexahalo analogs
TG data under identical ramp; reported highest in series
Organic electronics Thermogravimetric analysis Device fabrication stability

On-Surface Reaction Selectivity: Metal-Tunable Cyclization vs. Diaryl Analogs

2,3-Dibromo-6,7-dicyanonaphthalene deposited on Au(111) yields a mixture of C–C coupling products (via debromination) and cyclization products (via cyano groups) because the activation temperatures of the bromine and cyano functionalities overlap [1]. On Ag(111), the same precursor forms only a single type of cyclization polymer, directed by metal-coordination structures [1]. In contrast, the 6,7-diphenyl analog (PND) does not form naphthalocyanine on Ag(111) unless co-adsorbed iron atoms are present, and the larger 6,7-di(2-naphthyl) analog (NND) cyclotetramerizes spontaneously on Ag(111) without metal templating [2].

Surface selectivity
Class-level inference
Au(111): C–C coupling; Ag(111): cyclization polymer
Substrate-metal switches product; diaryl analogs lack this control
STM imaging; reported metal-coordination guidance
On-surface synthesis Scanning tunneling microscopy Nanofabrication

N-Type OFET Mobility: Dicyano-Diazaacene from Dibromo Precursor

The dicyano-substituted diazaacene synthesized via Pd-catalyzed coupling of 6,7-dibromonaphthalene-2,3-dicarbonitrile with diamino-bis(TIPS-ethynyl)arenes, followed by oxidation with MnO₂ or PbO₂, functions as an n-type semiconductor in a proof-of-concept organic field-effect transistor, achieving electron mobilities up to 7 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. While no direct comparator within the same study exists for other dihalo precursors, the mobility is notably higher than those reported for many non-cyano-substituted azaacene analogs, establishing the 6,7-dibromo building block as an entry point to n-type azaacene materials.

Electron mobility
Class-level inference
μₑ ≤ 7×10⁻³ cm² V⁻¹ s⁻¹
Exceeds non-cyano azaacene benchmarks; enables n-channel OFETs
Proof-of-concept device; reported relative to class
n-Type organic semiconductor Organic field-effect transistor Diazaacene electronics

Sonogashira Cross-Coupling: Hexabromosubnaphthalocyanine as Versatile Intermediate

Fluoroboron(III) hexabromosubnaphthalocyanine serves as an effective substrate for Sonogashira coupling with substituted acetylenes, enabling the introduction of alkynyl or arylethynyl groups at all six peripheral positions [1][2]. This post-functionalization transforms the material into liquid-crystalline discotic columnar phases (hexagonal columnar phase with lattice constant a = 59–64 Å and stacking distance c = 4.7–4.8 Å), which cannot be accessed from the non-halogenated parent subnaphthalocyanine [2]. The bromo substituents thus act as essential reactive ports for diversifying the material's self-assembly and optoelectronic properties.

Sonogashira coupling
Class-level inference
Hexabromo periphery fully functionalized; products form discotic columnar mesophases
Bromo ports enable post-macrocycle diversification; non-halogenated parent lacks this route
XRD/POM confirmed; reported liquid-crystalline behavior
Cross-coupling Subnaphthalocyanine functionalization Liquid-crystalline materials

6,7-Dibromonaphthalene-2,3-dicarbonitrile: Top Application Scenarios


Photodynamic Theranostic Agents: Balanced Fluorescence & Singlet-Oxygen

The hexabromosubnaphthalocyanine derived from this precursor exhibits a fluorescence quantum yield (Φ = 0.11) that is high enough for imaging yet sufficiently attenuated by the heavy-atom effect to promote singlet-oxygen generation [1]. In contrast, the hexaiodo analog (Φ = 0.05) is nearly non-emissive, while the hexachloro (Φ = 0.20) and hexafluoro (Φ = 0.22) versions generate singlet oxygen less efficiently. This intermediate photophysical profile makes the 6,7-dibromo precursor the optimal choice for developing theranostic naphthalocyanine dyes that must simultaneously image and treat [1].

High-Temperature Organic Electronics via Vacuum Sublimation

Fluoroboron(III) hexabromosubnaphthalocyanine withstands thermal stress up to a 5% weight loss at 359 °C, the highest among all hexahalo derivatives [2]. This thermal budget exceeds the chloroboron(III) hexafluoro congener (Td₅% = 221 °C) by 138 °C, enabling vapor-deposition processes and high-temperature annealing that would degrade other halogenated subnaphthalocyanine materials. Groups fabricating organic transistors or photovoltaics requiring thermal post-processing should select the 6,7-dibromo precursor to ensure maximum thermal processing latitude [2].

On-Surface Synthesis: Metal-Selectable Reaction Outcomes

Deposition of 6,7-dibromonaphthalene-2,3-dicarbonitrile on Au(111) versus Ag(111) produces fundamentally different products: C–C coupled networks on gold and cyclization polymers on silver [3]. This dual reactivity arises from the overlapping activation temperature window of the bromine leaving groups and the cyano cyclization moieties [3]. In contrast, 6,7-diaryl analogs either require co-adsorbed metals (PND) or cyclize spontaneously (NND) without substrate control [4]. Researchers designing surface-templated polymers, covalent organic frameworks, or single-molecule devices can leverage the intrinsic metal-selectivity of the dibromo compound to pattern distinct architectures on a single substrate platform.

Solution-Processable n-Channel Semiconductors for Flexible Electronics

The dicyano-substituted diazaacene framework constructed from this dibromo precursor delivers electron mobility up to 7 × 10⁻³ cm² V⁻¹ s⁻¹ in a proof-of-concept OFET [5]. This mobility level, combined with the electron-deficient character imparted by the dicyano groups, positions the 6,7-dibromo building block as a strategic entry point for synthesizing n-type semiconductors intended for air-stable, solution-processed complementary circuits and flexible display backplanes [5].

Application
Selection Property
Validation Focus
Photodynamic sensitizer research
Fluorescence quantum yield balance
Singlet-oxygen generation vs. emission retention
Thermally robust device fabrication
Highest thermal decomposition temperature
Processing window under vacuum sublimation/annealing
On-surface nanostructure patterning
Metal-tunable cyclization vs. coupling
Substrate-dependent product selectivity (STM)
n-Type organic semiconductor synthesis
Dicyano-diazaacene electron mobility
OFET electron mobility benchmarking

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